

synthesis of 2-Hydroxy-3-methoxychalcone via Claisen-Schmidt condensation

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Compound of Interest

Compound Name: 2-Hydroxy-3-methoxychalcone

Cat. No.: B12050345

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Application Notes: Synthesis and Utility of 2- Hydroxy-3-methoxychalcone

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β -unsaturated carbonyl system, are pivotal intermediates in the biosynthesis of flavonoids.[1][2] The specific derivative, **2-Hydroxy-3-methoxychalcone**, is a compound of significant interest in medicinal chemistry and drug development. Its structure, featuring key hydroxyl and methoxy functional groups, allows it to modulate multiple signaling pathways within the body.[1]

Biological and Pharmacological Significance

2-Hydroxy-3-methoxychalcone and its analogs exhibit a wide spectrum of biological activities, making them attractive templates for drug discovery.[3][4] Key therapeutic properties include:

- Antioxidant Activity: The compound demonstrates notable antioxidant properties by scavenging reactive oxygen species, which helps in reducing oxidative stress.[1]
- Anti-inflammatory Effects: It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.[1]



 Anticancer Properties: Research indicates that this chalcone can induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cell lines.[1]

These multifaceted activities position **2-Hydroxy-3-methoxychalcone** as a promising candidate for developing treatments for conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.[1] The synthesis of this and similar chalcones is most commonly and efficiently achieved through the Claisen-Schmidt condensation.[2][5]

Experimental Protocol: Claisen-Schmidt Synthesis of 2-Hydroxy-3-methoxychalcone

This protocol details the synthesis of **2-Hydroxy-3-methoxychalcone** via a base-catalyzed Claisen-Schmidt condensation reaction between 2-hydroxy-3-methoxyacetophenone and benzaldehyde.

Materials and Reagents

- 2-hydroxy-3-methoxyacetophenone
- Benzaldehyde
- Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
- Ethanol or Isopropyl Alcohol (IPA)
- · Hydrochloric Acid (HCI), dilute solution
- Distilled Water
- Crushed Ice
- Magnetic Stirrer and Stir Bar
- Round-bottom flask
- Beakers
- Buchner Funnel and Filter Paper



Procedure

- Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts (e.g., 0.05 mol) of 2-hydroxy-3-methoxyacetophenone and benzaldehyde in a suitable solvent like ethanol or isopropyl alcohol (e.g., 50 mL).[2]
- Reaction Initiation: Cool the reaction mixture to 0°C using an ice bath. While stirring vigorously, slowly add a 40% aqueous solution of NaOH or KOH (e.g., 20 mL) drop by drop.
 [2] Maintaining a low temperature is crucial as it has a significant effect on product yield and purity.
- Reaction Progression: Continue stirring the mixture at 0°C for approximately 4-6 hours.[2] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
- Product Isolation: Upon completion, pour the reaction mixture into a beaker containing
 crushed ice.[2] Carefully acidify the mixture by adding dilute hydrochloric acid (HCI) until the
 pH is acidic. This will cause the crude 2-Hydroxy-3-methoxychalcone to precipitate out of
 the solution as a solid.[2][6]
- Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product several times with cold distilled water to remove any unreacted starting materials and inorganic salts.
- Purification: The crude product can be purified by recrystallization.[2] Dissolve the solid in a
 minimum amount of hot ethanol and then allow it to cool slowly to room temperature,
 followed by further cooling in an ice bath to induce crystallization. Filter the purified crystals,
 wash with a small amount of cold ethanol, and dry under vacuum.
- Characterization: The final product should be characterized to confirm its identity and purity.
 Standard methods include determining the melting point and using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR.[6][7]

Quantitative Data Summary

The Claisen-Schmidt condensation is a robust method for synthesizing 2'-hydroxychalcones, with yields being influenced by the choice of catalyst, solvent, and reaction conditions.[2]

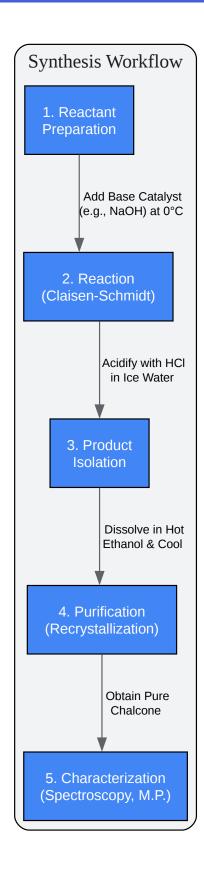


Reactant A (Acetoph enone)	Reactant B (Benzalde hyde)	Catalyst (Base)	Solvent	Reaction Condition s	Yield (%)	Referenc e
2'- hydroxyace tophenone	Benzaldeh yde	NaOH (40%)	Isopropyl Alcohol	0°C, 4 hours	High (Optimized)	[2]
Substituted 2'- hydroxyace tophenone	Substituted Benzaldeh yde	кон	Ethanol	Room Temp, 24h or Reflux, 4h	50 - 72%	[6]
4- methoxyac etophenon e	Benzaldeh yde Derivatives	NaOH	Ethanol	Room Temp, 24h	84 - 98%	[7][8]
2- hydroxyace tophenone	Vanillin	KOH (40%) / KSF Montmorill onite	Methanol	Room Temp, 24h then Reflux, 24h	~14%	[9]

Note: Yields can vary significantly based on the specific substituents on the aromatic rings of the reactants.

Visualizations

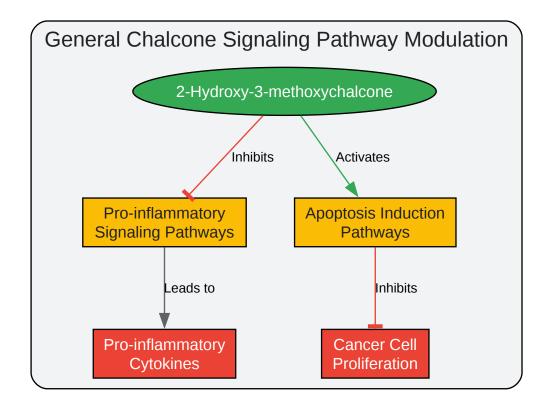




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Caption: Experimental workflow for the synthesis of **2-Hydroxy-3-methoxychalcone**.





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Caption: Modulatory effects of chalcones on cellular signaling pathways.[1]

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